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Compound of Interest

Compound Name: 1,1,1,2,2-Pentafluoropropane

Cat. No.: B162932

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for
1,1,1,2,2-pentafluoropropane (HFC-245cb). The following sections detail its nuclear magnetic
resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics. This document is
intended to serve as a valuable resource for the identification, characterization, and quality
control of this compound in research and development settings.

Spectroscopic Data Summary

The empirical formula for 1,1,1,2,2-pentafluoropropane is CsHsFs, with a molecular weight of
134.05 g/mol .[1] The structural formula is CHs-CF2-CFs. Spectroscopic analysis provides
confirmation of this structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of 1,1,1,2,2-
pentafluoropropane by providing information about the chemical environment of the hydrogen
(tH), carbon-13 (:3C), and fluorine-19 (*°F) nuclei.

Table 1: NMR Spectroscopic Data for 1,1,1,2,2-Pentafluoropropane
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Note: Specific chemical shift and coupling constant data for 1,1,1,2,2-pentafluoropropane are
available on SpectraBase. A Varian EM-360 instrument was used for the *°F NMR data
acquisition.[1] A detailed interpretation would reveal a triplet for the -CFs group due to coupling
with the adjacent -CF2- group, and a quartet for the -CF2- group due to coupling with the -CFs

group.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups and bonding within a molecule by measuring
the absorption of infrared radiation. The vapor phase IR spectrum of 1,1,1,2,2-
pentafluoropropane is available on SpectraBase.[1]

Table 2: Key IR Absorptions for 1,1,1,2,2-Pentafluoropropane

Wavenumber (cm—?) Intensity Assignment
Data not available C-H stretching
Data not available C-F stretching
Data not available C-C stretching

Note: The spectrum is expected to be dominated by strong C-F stretching absorptions, typically
in the 1400-1000 cm~1* region. C-H stretching vibrations from the methyl group would appear
around 3000-2850 cm~1.
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Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, aiding in its identification. The gas chromatography-mass spectrometry (GC-MS)
data for 1,1,1,2,2-pentafluoropropane is available on SpectraBase.[1]

Table 3: Mass Spectrometry Data for 1,1,1,2,2-Pentafluoropropane

m/z Relative Intensity (%) Possible Fragment
Data not available [CsHsFs]* (Molecular lon)

Data not available [CaFs]*

Data not available [CF3]*

Data not available [CH3CF2]*

Note: The mass spectrum will show the molecular ion peak and various fragment ions resulting
from the cleavage of C-C and C-F bonds. Common fragments for fluorinated alkanes include
the loss of fluorine atoms and cleavage of the carbon chain.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of a volatile
fluorinated propane like 1,1,1,2,2-pentafluoropropane.

NMR Spectroscopy (*H, **C, *°F)

o Sample Preparation: A solution of 1,1,1,2,2-pentafluoropropane is prepared by dissolving a
few milligrams of the compound in a deuterated solvent (e.g., CDClIs, acetone-ds) in a 5 mm
NMR tube. A reference standard, such as tetramethylsilane (TMS) for *H and 3C NMR or
CFCls for 1°F NMR, is added.

e Instrument Setup: The NMR spectrometer is tuned to the appropriate frequency for the
nucleus being observed (tH, 13C, or 1°F). Standard acquisition parameters, including pulse
width, acquisition time, and relaxation delay, are set.
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o Data Acquisition: For *H and 3C NMR, both proton-decoupled and coupled spectra may be
acquired. For *°F NMR, proton-decoupled spectra are common to simplify the spectrum.

o Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to obtain
the frequency-domain spectrum. Phase and baseline corrections are applied. The chemical
shifts are referenced to the internal standard.

Infrared (IR) Spectroscopy

o Sample Preparation (Gas Phase): A gas cell with KBr or NaCl windows is evacuated. A small
amount of 1,1,1,2,2-pentafluoropropane is introduced into the cell to a pressure of a few
millibars.

e Instrument Setup: A Fourier Transform Infrared (FTIR) spectrometer is used. A background
spectrum of the empty gas cell is recorded.

o Data Acquisition: The IR spectrum of the sample is recorded by passing an infrared beam
through the gas cell. Multiple scans are typically co-added to improve the signal-to-noise
ratio.

o Data Processing: The sample spectrum is ratioed against the background spectrum to
produce the final absorbance or transmittance spectrum. Peak positions and intensities are
then identified.

Mass Spectrometry (GC-MS)

o Sample Introduction: A dilute solution of 1,1,1,2,2-pentafluoropropane in a volatile solvent
is injected into the gas chromatograph (GC). The GC separates the compound from any
impurities.

 lonization: As the compound elutes from the GC column, it enters the mass spectrometer's
ion source. Electron ionization (El) is a common method, where the molecules are
bombarded with high-energy electrons to form a molecular ion and fragment ions.

e Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio
(m/z) by a mass analyzer (e.g., a quadrupole).
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+ Detection: The separated ions are detected, and a mass spectrum is generated, which is a
plot of ion intensity versus m/z.

Visualizations

The following diagrams illustrate the relationships between the spectroscopic techniques and a
generalized workflow for analysis.
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Caption: Spectroscopic techniques for structural elucidation.
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Caption: Generalized experimental workflow for analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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